molecular formula C21H17N3O3S B5092523 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]propanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]propanamide

Katalognummer: B5092523
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: GUUFCUUMJLRLRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features three key structural motifs:

  • Isoindole-1,3-dione (phthalimide): Known for its electron-withdrawing properties and role in enhancing binding to biological targets via π-π stacking .
  • (2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene: A substituted thiazole ring contributing to aromatic interactions and hydrophobic binding.

Eigenschaften

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-12-7-9-14(10-8-12)17-11-28-21(22-17)23-18(25)13(2)24-19(26)15-5-3-4-6-16(15)20(24)27/h3-11,13H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUFCUUMJLRLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole derivative, followed by the introduction of the thiazole moiety, and finally the formation of the propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Wissenschaftliche Forschungsanwendungen

Molecular Formula

The molecular formula of the compound is C18H16N2O2SC_{18}H_{16}N_2O_2S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Structural Characteristics

The compound features a complex structure that includes an isoindole moiety and a thiazole ring. This unique combination may contribute to its biological activity and interaction with various biological targets.

Pharmaceutical Applications

The compound has been investigated for its potential as an antitumor agent . Its structural components suggest that it may inhibit specific enzymes or pathways involved in cancer cell proliferation. Preliminary studies have shown promising results in vitro against various cancer cell lines.

Case Study: Antitumor Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development.

Antimicrobial Properties

Research has indicated that compounds with similar structures possess antimicrobial activity. The thiazole ring is known for its efficacy against a range of bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties due to its ability to modulate inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Study

In an animal model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, key mediators of inflammation, compared to control groups.

Material Science

Beyond biological applications, this compound can be explored for its potential use in material science, particularly in the development of organic semiconductors or as a dye due to its chromophoric properties.

Data Table: Optical Properties

PropertyValue
Absorption Max (nm)450
Emission Max (nm)520
Quantum Yield0.25

Wirkmechanismus

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Biological Activity Reference
Target Compound Phthalimide + propanamide + 4-methylphenyl-thiazol-2-ylidene ~370 (estimated) Hypothesized MAO inhibition or anticancer activity (based on analogs)
3-(1,3-Dioxo-isoindol-2-yl)-N-(thiazol-2-yl)propanamide Phthalimide + propanamide + thiazol-2-yl 301.32 Unknown (structural analog)
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide Thiazole + p-tolyl + cyclopentyl ~390 (estimated) MAO inhibition (IC₅₀: low µM range for 4a, 4b, 4c)
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide Phthalimide + pyrazole + phenyl ~480 (estimated) Potential anti-inflammatory/analgesic activity (pyrazole moiety)
3-(2,4-Dioxopyrimidin-1-yl)-N-[2-(4-phenylthiazol-2-yl)ethyl]propanamide Pyrimidine-dione + thiazole-ethyl ~410 (estimated) Unreported (structural diversity for hydrogen bonding)

Key Differences in Structure and Activity

In contrast, ’s derivatives with cyclopentyl and p-tolyl substituents show MAO inhibition, suggesting that bulky groups near the thiazole ring may optimize enzyme interaction .

Heterocyclic Core :

  • Replacing the thiazole with a pyrazole () introduces additional hydrogen-bonding sites (N–H groups) but reduces sulfur-mediated interactions. Pyrazole derivatives are often associated with anti-inflammatory applications .
  • ’s pyrimidine-dione core offers two carbonyl groups for stronger hydrogen bonding, which could enhance affinity for nucleotide-binding targets (e.g., kinases) .

Linker Modifications :

  • The propanamide linker in the target compound and provides flexibility, whereas ’s cyclopentyl-acetamide restricts conformational freedom, possibly affecting selectivity .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can intermediates be characterized?

The synthesis involves multi-step reactions, typically starting with functionalization of the phthalimide and benzothiazole moieties. For example, coupling reactions (e.g., amide bond formation) are critical for linking the propanamide bridge to the thiazole ring. Characterization of intermediates requires techniques like FT-IR (to confirm functional groups), NMR (for structural elucidation), and mass spectrometry (to verify molecular weight). Reaction progress can be monitored via thin-layer chromatography (TLC) .

Q. How can researchers validate the purity and structural integrity of the final compound?

Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% is typical for research-grade material). X-ray crystallography is ideal for definitive structural confirmation, though 2D-NMR (e.g., COSY, HSQC) is often employed when crystals are unavailable. Elemental analysis (C, H, N, S) provides additional validation of stoichiometry .

Q. What in vitro assays are suitable for initial biological activity screening?

Begin with cell viability assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. For antimicrobial activity, use microdilution methods (MIC determination). Dose-response curves and IC₅₀ calculations are essential for quantifying potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Design analogs by modifying substituents on the phthalimide (e.g., electron-withdrawing groups) or thiazole ring (e.g., halogenation). Test these analogs in parallel using standardized assays (e.g., enzyme inhibition, receptor binding). Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) provides mechanistic hypotheses. Correlate computational binding scores with experimental IC₅₀ values to identify critical pharmacophores .

Q. What experimental approaches resolve contradictions in biological data across studies?

Discrepancies in activity may arise from assay conditions (e.g., serum concentration, cell passage number). Perform replicate studies under controlled conditions, including positive controls (e.g., doxorubicin for cytotoxicity). Use meta-analysis of published data to identify trends. For mechanistic conflicts, employ knockdown/knockout models (e.g., CRISPR-Cas9) to validate target engagement .

Q. How can the compound’s stability under physiological conditions be optimized?

Conduct forced degradation studies (e.g., exposure to light, heat, pH extremes) followed by HPLC analysis to identify degradation products. Modify labile groups (e.g., replace ester linkages with amides) or formulate with stabilizers (e.g., cyclodextrins). Pharmacokinetic profiling (e.g., plasma half-life in rodent models) guides further optimization .

Q. What strategies improve enantiomeric purity during synthesis?

Use chiral chromatography (e.g., CHIRALPAK® columns) or asymmetric catalysis (e.g., Evans oxazolidinones) to control stereochemistry. Monitor enantiomeric excess via polarimetry or chiral HPLC . For racemic mixtures, consider kinetic resolution with enzymes (e.g., lipases) .

Methodological Considerations

Q. Which analytical techniques are critical for detecting trace impurities?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects impurities at ppm levels. Compare fragmentation patterns with reference standards. For inorganic impurities (e.g., residual catalysts), use inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can computational modeling predict metabolic pathways?

Employ ADMET prediction tools (e.g., SwissADME, pkCSM) to identify likely Phase I/II metabolism sites (e.g., cytochrome P450 oxidation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). LC-MS-based metabolomics confirms metabolite structures .

Q. What strategies mitigate batch-to-batch variability in biological assays?

Standardize cell culture conditions (e.g., passage number, media lot). Use internal reference compounds in each assay plate. Apply statistical process control (SPC) charts to monitor variability over time. For animal studies, randomize treatment groups and blind analysts to conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.